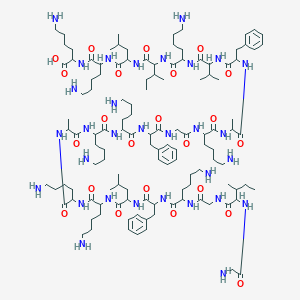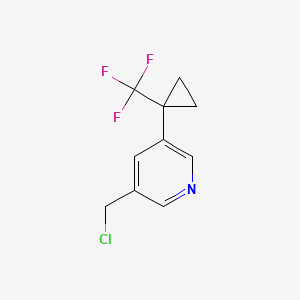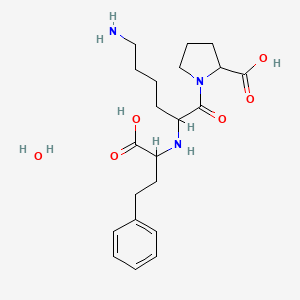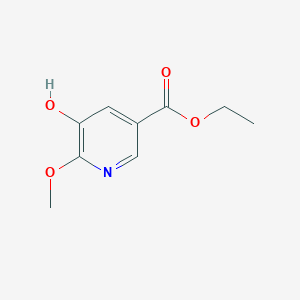
H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH” is a synthetic peptide composed of various amino acids This peptide is characterized by the presence of both D- and L- forms of amino acids, which can influence its structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), is essential to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of SPPS. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. Its unique sequence allows researchers to investigate the effects of D- and L- amino acids on peptide structure and function.
Biology
In biological research, this peptide can serve as a tool to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its ability to form stable secondary structures makes it valuable for investigating peptide-based drug delivery systems.
Medicine
In medicine, peptides like this one are explored for their therapeutic potential. They can be designed to target specific receptors or enzymes, making them useful in developing new drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry
In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials. Its ability to self-assemble into defined structures makes it suitable for applications in tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Peptides can interact with molecular targets, such as receptors, enzymes, or nucleic acids, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of D- and L- amino acids can influence the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Gly-Gly-DL-Val-DL-xiIle-DL-Gln-DL-xiThr-DL-xiIle-DL-Ser-DL-His-DL-Glu-DL-Cys-DL-Arg-DL-Met-DL-Asn-DL-Ser-DL-Trp-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-xiThr-DL-Cys-DL
- D-Val-Leu-Lys 4-硝基苯胺 二盐酸盐
Uniqueness
The uniqueness of “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH” lies in its specific sequence and the presence of multiple D- and L- amino acids. This combination can result in unique structural and functional properties, making it distinct from other peptides with different sequences or stereochemistry.
Properties
Molecular Formula |
C122H209N31O23 |
|---|---|
Molecular Weight |
2478.2 g/mol |
IUPAC Name |
6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C122H209N31O23/c1-13-77(9)102(151-98(154)71-132)119(172)134-73-100(156)138-85(49-25-34-58-124)109(162)149-96(69-82-44-20-16-21-45-82)117(170)147-93(66-74(3)4)115(168)142-88(52-28-37-61-127)111(164)140-86(50-26-35-59-125)108(161)136-79(11)104(157)139-87(51-27-36-60-126)110(163)141-90(54-30-39-63-129)113(166)148-95(68-81-42-18-15-19-43-81)106(159)133-72-99(155)137-84(48-24-33-57-123)107(160)135-80(12)105(158)146-97(70-83-46-22-17-23-47-83)118(171)152-101(76(7)8)120(173)144-91(55-31-40-64-130)114(167)153-103(78(10)14-2)121(174)150-94(67-75(5)6)116(169)143-89(53-29-38-62-128)112(165)145-92(122(175)176)56-32-41-65-131/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H,133,159)(H,134,172)(H,135,160)(H,136,161)(H,137,155)(H,138,156)(H,139,157)(H,140,164)(H,141,163)(H,142,168)(H,143,169)(H,144,173)(H,145,165)(H,146,158)(H,147,170)(H,148,166)(H,149,162)(H,150,174)(H,151,154)(H,152,171)(H,153,167)(H,175,176) |
InChI Key |
ZKENSPLIVRWDRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline](/img/structure/B14800156.png)

